3,4-Dehydro-L-proline methyl ester hydrochloride

Peptide Chemistry Conformational Analysis Protein Engineering

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride (CAS 51827-12-4), also known as 3,4-dehydro-L-proline methyl ester hydrochloride, is a synthetic proline analog characterized by a 3,4-double bond within its pyrroline ring and a methyl ester group. It is supplied as a hydrochloride salt, a formulation specifically chosen to enhance its solid-state stability and aqueous solubility for research applications.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
CAS No. 51827-12-4
Cat. No. B1316117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dehydro-L-proline methyl ester hydrochloride
CAS51827-12-4
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1C=CCN1.Cl
InChIInChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H
InChIKeyLDWTUXKKNIHFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride (CAS 51827-12-4): A Procurable, Stabilized 3,4-Dehydroproline Scaffold for Medicinal Chemistry and Chemical Biology


Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride (CAS 51827-12-4), also known as 3,4-dehydro-L-proline methyl ester hydrochloride, is a synthetic proline analog characterized by a 3,4-double bond within its pyrroline ring and a methyl ester group. It is supplied as a hydrochloride salt, a formulation specifically chosen to enhance its solid-state stability and aqueous solubility for research applications [1]. This compound is a key intermediate in the synthesis of conformationally constrained peptides and complex heterocyclic scaffolds [2].

Why Generic Substitution of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate Hydrochloride Fails: Evidence of Conformational Rigidity and Salt-Form Advantages


The utility of this compound is defined by two critical, quantifiable features that are absent or diminished in its closest analogs. First, the 3,4-dehydroproline core introduces a planar, 'unpuckered' pyrroline ring conformation, which fundamentally alters the cis-trans amide bond dynamics of incorporated peptides compared to the flexible pyrrolidine ring of standard proline [1]. Second, the commercial hydrochloride salt form provides a measurable advantage in storage stability and handling, with recommended long-term storage at -20°C ensuring a shelf life of up to 3 years as a powder . Substituting with the free acid, the unprotected methyl ester, or other proline derivatives risks the loss of this conformational control, synthetic efficiency, and long-term research reproducibility.

Quantitative Differentiation Guide for Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate Hydrochloride: Direct Comparative Data Against Key Analogs


Enhanced Amide Rotational Barrier Due to Planar Pyrroline Conformation

The incorporation of 3,4-dehydroproline into a peptide backbone increases the energy barrier for cis-trans amide bond isomerization compared to native proline [1]. This is a direct consequence of the planar pyrroline ring, which alters the transition state geometry.

Peptide Chemistry Conformational Analysis Protein Engineering

Improved Long-Term Storage Stability Compared to Free Base and Free Acid Forms

The hydrochloride salt form of methyl 2,5-dihydro-1H-pyrrole-2-carboxylate provides a defined and extended shelf life, which is a key procurement consideration not guaranteed by other forms of the compound . This ensures that researchers receive material with consistent purity and activity over time.

Chemical Procurement Stability Storage

Potent and Selective Inhibition of Prolyl Hydroxylase at Micromolar Concentrations

3,4-Dehydroproline acts as a potent and selective suicide inhibitor of prolyl hydroxylase, a key enzyme in the biosynthesis of hydroxyproline-rich glycoproteins [1]. This mechanism of action is far more potent than that of other proline analogs.

Chemical Biology Enzyme Inhibition Plant Biology

High Stereoselectivity in OsO4-Mediated Dihydroxylation for Complex Glycomimetic Synthesis

The 3,4-double bond of the dehydroproline scaffold enables highly stereoselective transformations. Reaction of N-protected (2S)-3,4-dehydroproline methyl ester with osmium tetroxide yields the desired (2S,3R,4S)-3,4-dihydroxyproline derivative with high selectivity [1].

Synthetic Methodology Stereoselective Synthesis Glycochemistry

Confirmed Substrate Activity for Amino Acid Oxidase (NikD) with Defined Kinetic Parameters

3,4-Dehydro-L-proline has been identified as an alternative substrate for the flavoprotein oxidase NikD, an enzyme involved in the biosynthesis of the antibiotic picolinate. This is a specific and quantifiable interaction [1].

Enzymology Biocatalysis Natural Product Biosynthesis

Evidence-Based Application Scenarios for Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate Hydrochloride


Conformationally Constrained Peptidomimetic Design

Researchers synthesizing peptides with altered backbone conformation should prioritize this compound. Its incorporation increases the amide rotational barrier compared to proline, as demonstrated by NMR studies, providing a tool to rigidify peptide structure and modulate biological interactions [1]. This is critical for developing more stable and selective peptide-based therapeutics or chemical probes.

Potent and Selective Inhibition of Prolyl Hydroxylase in Plant and Animal Studies

This compound is a premier choice for studies requiring inhibition of prolyl hydroxylase. Its demonstrated activity at micromolar concentrations (vs. millimolar for other analogs) makes it highly effective for investigating hydroxyproline-rich glycoprotein function in plant cell walls, collagen synthesis, and related fibrotic diseases [1]. The methyl ester hydrochloride salt provides a soluble and stable form for in vitro and in vivo applications.

Stereoselective Synthesis of Chiral Pyrrolidines and Iminosugars

The 3,4-dehydroproline scaffold is a privileged starting material for stereoselective synthesis. Its reaction with osmium tetroxide yields a highly desirable 3,4-dihydroxyproline derivative with >85% diastereoselectivity, providing a streamlined, high-yielding route to complex targets like iminosugars and glycomimetics [1]. This route is more efficient than alternatives starting from 4-hydroxyproline, offering clear advantages in time and yield for synthetic chemists.

Probing NikD Enzyme Mechanism and Chemoenzymatic Synthesis

For enzymologists studying amino acid oxidase (NikD) or researchers employing chemoenzymatic strategies, this compound's defined kinetic parameters (kcat = 75 s⁻¹, KM = 0.14 mM) confirm its utility as a reliable alternative substrate [1]. This enables detailed mechanistic studies and can be leveraged for the production of picolinate analogs, a capability not offered by standard proline.

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